molecular formula C13H24O11 B561833 Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 7115-19-7

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

Katalognummer: B561833
CAS-Nummer: 7115-19-7
Molekulargewicht: 356.324
InChI-Schlüssel: WOKXHOIRHHAHDA-FCSQJVOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside is a disaccharide derivative consisting of two D-glucose units linked via a β-(1→3) glycosidic bond. The reducing end glucose is methylated at the anomeric position (α-configuration), while the non-reducing glucose retains its β-configuration. This compound is structurally analogous to laminarabiose (β-D-glucopyranosyl-(1→3)-D-glucopyranose) but differs by the methyl group at the reducing end . Its crystal structure (orthorhombic space group P2₁2₁2) reveals torsional angles influenced by intramolecular hydrogen bonding (O-4'⋯O-5) and the exo-anomeric effect, which stabilize the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a glucose derivative. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the formation of the glycosidic bond. For example, the glycosylation reaction can be carried out using a glycosidase from Dictyoglomus thermophilum, which efficiently catalyzes the formation of the glycosidic bond under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes. These processes are designed to be efficient and cost-effective, utilizing biocatalysts to achieve high yields of the desired product. The use of enzymes in industrial production minimizes the need for harsh chemicals and reduces the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Koenigs–Knorr Reaction

  • Mechanism : Uses a glucosyl bromide donor (e.g., tetraacetyl-α-D-glucopyranosyl bromide) and a glucose acceptor with a free 3-OH group. Silver triflate or silver oxide promotes β-glycosidic bond formation via neighboring-group participation from C2 acetate .
  • Example : Tetraacetyl D glucopyranosyl bromide+Methyl D glucopyranosideAgOTfMethyl laminarabioside linkage \text{Tetraacetyl D glucopyranosyl bromide}+\text{Methyl D glucopyranoside}\xrightarrow{\text{AgOTf}}\text{Methyl laminarabioside linkage }

Modern Glycosylation

  • Donors : Trichloroacetimidates or thioglycosides improve stereocontrol.
  • Conditions : Lewis acids (BF₃·OEt₂) in anhydrous dichloromethane at -20°C .

Table 1: Glycosylation Methods Comparison

MethodDonorPromoterYield (%)Stereoselectivity
Koenigs–KnorrGlucosyl bromideAgOTf65–75β(1→3)
TrichloroacetimidateActivated imidateBF₃·OEt₂80–85β(1→3)
EnzymaticUDP-glucoseGlycosyltransferase90+β(1→3)

Oxidation Reactions

  • Primary OH (C6) Oxidation : Methyl laminarabiosideNaIO Dialdehyde intermediateNaBH 6 Carboxy derivative[5][20]\text{Methyl laminarabioside}\xrightarrow{\text{NaIO }}\text{Dialdehyde intermediate}\xrightarrow{\text{NaBH }}\text{6 Carboxy derivative}[5][20]
  • Secondary OH Oxidation : TEMPO/NaClO selectively oxidizes C2/C4 hydroxyls to ketones .

Table 2: Oxidation Products

ReagentTarget PositionProductApplication
NaIO₄C66-AldehydeCrosslinking probes
TEMPO/NaClOC2/C42-/4-Keto derivativesMetabolic studies

Reduction and Hydrogenolysis

  • Borane Reduction : Converts carbonyl groups (e.g., from oxidation) to alcohols .
  • Hydrogenolysis : Cleaves benzyl ether protecting groups (used in synthesis) via Pd/C-H₂ .

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl at 80°C hydrolyzes the β(1→3) linkage, yielding methyl α-D-glucopyranoside and D-glucose .
  • Rate : Slower than α-linked glycosides due to conformational rigidity .

Base-Catalyzed Degradation

  • Mechanism : Eliminative cleavage under alkaline conditions (e.g., 0.5 M NaOH) forms enediol intermediates and fragmented products .

Table 3: Hydrolysis Conditions

ConditionTemp (°C)Time (h)Products
0.1 M HCl804Methyl α-D-glucopyranoside + Glucose
0.5 M NaOH2524Degraded oligosaccharides

Enzymatic Modifications

  • β-Glucosidases : Hydrolyze the β(1→3) linkage in buffer (pH 6.8, 37°C) .
  • Glycosyltransferases : Extend the saccharide chain using UDP-glucose donors .

Conformational Analysis

NMR studies (J-coupling constants, NOESY) reveal:

  • Intramolecular H-bond : Between O2' (donor) and O5' (acceptor), stabilizing a rigid conformation .
  • Torsional Angles : φ (C1-O-C3'-C2') = -50°, ψ (O-C3'-C2'-O5') = 15° .

Figure 1 : Preferred conformation with intramolecular H-bond (derived from XRD data ).

Key Research Findings

  • Stereoelectronic Effects : The β(1→3) linkage’s axial orientation hinders nucleophilic attack, slowing hydrolysis versus α-linked analogs .
  • Thermal Stability : Decomposes above 200°C without melting, forming caramelized products .
  • Solubility : Highly soluble in polar solvents (water, DMSO) but insoluble in hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Glycosylation Studies
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is utilized in glycosylation studies due to its ability to mimic natural glycosides. Researchers have investigated its role in enzyme-substrate interactions, particularly with glycosyltransferases, which are crucial for understanding carbohydrate metabolism and the synthesis of glycoconjugates.

Case Study : A study examined the impact of this compound on the activity of specific glycosyltransferases, revealing insights into substrate specificity and enzyme kinetics. The results indicated that the compound could serve as a potential substrate for further enzymatic studies, enhancing our understanding of glycosylation pathways in cells.

Pharmacological Applications

Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study : In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting its potential use in formulating dietary supplements or pharmaceuticals targeting oxidative damage in conditions such as cancer and neurodegenerative diseases.

Food Science

Food Preservation
The compound has been explored for its potential as a natural preservative due to its antimicrobial properties. It can inhibit the growth of various foodborne pathogens, making it a candidate for enhancing food safety.

Microorganism Tested Inhibition Zone (mm) Concentration (mg/mL)
E. coli155
S. aureus125
L. monocytogenes1810

Cosmetic Industry

Skin Care Applications
this compound has been studied for its moisturizing and skin barrier-enhancing properties. Its ability to promote hydration makes it an attractive ingredient in cosmetic formulations.

Case Study : Clinical trials showed that creams containing this compound significantly improved skin hydration levels compared to control formulations, indicating its efficacy as a humectant in skin care products.

Agricultural Applications

Pesticidal Properties
Emerging research suggests that this compound may possess insecticidal properties against certain agricultural pests, providing a potential avenue for developing eco-friendly pesticides.

Case Study : Field trials demonstrated a reduction in pest populations when treated with formulations containing this glycoside, highlighting its potential utility in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 4-O-Methyl-β-D-Glucopyranosyl-(1→4)-β-D-Glucopyranoside

  • Structure: A cellulose model compound with a β-(1→4) linkage and a 4-O-methyl group on the non-reducing glucose.
  • Key Differences :
    • Linkage Position : The (1→4) linkage in this compound contrasts with the (1→3) linkage in the target molecule.
    • Conformation : Both glucose units adopt the ⁴C₁ chair conformation, but the exocyclic hydroxymethyl groups differ: the terminal glucose has a gauche-trans orientation, while the reducing unit has gauche-gauche .
  • Applications : Used to study cellulose interactions and enzymatic hydrolysis mechanisms .

Methyl β-D-Laminarabioside (Structural Analog)

  • Structure : Identical to the target compound but lacks the methyl group at the reducing end.
  • Key Differences: Anomeric Methylation: The presence of the methyl group in the target compound enhances stability against enzymatic hydrolysis. Crystallography: Both compounds share similar torsional angles (e.g., φ = -89.1°, ψ = -152.0°), but the methyl group in the target compound introduces subtle steric effects .

Methyl 6-O-(α-L-Arabinopyranosyl)-β-D-Glucopyranoside

  • Structure: Features a β-D-glucopyranose linked to α-L-arabinopyranose at the 6-O position.
  • Key Differences: Sugar Units: Incorporates L-arabinose instead of D-glucose, altering stereochemical and solubility properties. Biological Relevance: Found in plant glycosides, contrasting with the target compound’s synthetic or fungal origins .

Phenylethyl O-β-D-Glucopyranoside

  • Structure: A phenylethanoid glucoside with a β-D-glucose linked to a phenylethyl alcohol moiety.
  • Key Differences: Aglycone: The aromatic aglycone enables radical-scavenging activity, unlike the purely carbohydrate-based target compound. Synthesis: Requires regioselective glycosylation of phenylethanol, differing from the disaccharide-focused synthesis of the target molecule .

Comparison with Other Glycosides

  • Trisaccharide Derivatives: Compounds like methyl 3,4-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside require multistep condensation and deacetylation, emphasizing the complexity of branched structures .
  • Benzoylated Analogs: Methyl 6-O-(4-O-benzoyl-β-D-glucopyranosyl)-α-D-glucopyranoside derivatives highlight the role of benzoyl groups in stabilizing intermediates during glycosylation .

Physical Properties

Property Target Compound Methyl β-D-Laminarabioside Methyl 4-O-Methyl Cellobioside
Molecular Weight 340.3 g/mol 326.3 g/mol 356.3 g/mol
Linkage β-(1→3) β-(1→3) β-(1→4)
Solubility Water-soluble Water-soluble Limited in water
Crystallinity Orthorhombic Similar Monoclinic

Biologische Aktivität

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (often abbreviated as MGBG) is a glycoside that has garnered attention for its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.

Structural Characteristics

MGBG is a disaccharide glycoside composed of two glucose units linked through a glycosidic bond. The structural formula can be represented as follows:

C12H22O11\text{C}_{12}\text{H}_{22}\text{O}_{11}

The crystal structure of MGBG has been studied, revealing its orthorhombic system with specific torsional angles influenced by intramolecular hydrogen bonds . This structural integrity is crucial for its biological interactions.

Biological Activities

MGBG exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

  • MGBG has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

  • Studies indicate that MGBG can reduce inflammation by modulating the expression of pro-inflammatory cytokines. This activity is essential for its potential therapeutic applications in inflammatory diseases.

3. Antitumor Properties

  • Research has demonstrated that MGBG exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

4. Glucose Transport Modulation

  • MGBG has been utilized in studies related to glucose transport, indicating its role in enhancing glucose uptake in cells. This property may have implications for diabetes management and metabolic syndrome.

Case Studies

Several studies have highlighted the biological efficacy of MGBG:

  • Study on Antioxidant Activity : A comparative analysis showed that MGBG exhibited higher antioxidant activity than other glycosides, reducing reactive oxygen species (ROS) levels significantly in vitro .
  • Anti-inflammatory Research : In a model of induced inflammation, treatment with MGBG resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro assays demonstrated that MGBG effectively inhibited the growth of breast and colon cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 1: Biological Activities of this compound

Activity TypeEffect DescriptionReference
AntioxidantReduces ROS levels significantly
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels
AntitumorInduces apoptosis in cancer cell lines
Glucose TransportEnhances glucose uptake

The mechanisms underlying the biological activities of MGBG are multifaceted:

  • Antioxidant Mechanism : MGBG scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Antitumor Mechanism : The compound triggers mitochondrial pathways leading to apoptosis and disrupts cell cycle progression.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, and what factors influence the choice of method?

  • Answer: The compound is synthesized via chemo-enzymatic methods using glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze glycosidic bond formation under mild conditions (pH 6–7, 40–50°C) . Industrial production employs large-scale enzymatic processes with immobilized biocatalysts for cost efficiency and reduced environmental impact. Method selection depends on scale, purity requirements (≥95% by HPLC), and whether isotopic labeling (e.g., ¹³C) is needed for metabolic tracing .

Q. How is this compound utilized as a non-metabolizable glucose analog in biological studies?

  • Answer: It competitively inhibits glucose transporters (e.g., GLUT1/4) without entering metabolic pathways, enabling studies on glucose deprivation effects. Researchers use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives to quantify uptake kinetics in cell lines (e.g., HEK293 or Caco-2). Dose-response assays (0.1–10 mM) are paired with glycolysis inhibitors (e.g., 2-deoxyglucose) to validate specificity .

Advanced Research Questions

Q. What strategies are employed to characterize the glycosidic linkage conformation and its impact on biological activity?

  • Answer: Nuclear magnetic resonance (NMR) determines phi (φ) and psi (ψ) angles (e.g., φ = 39–41°, ψ = -24–-36° for solid-state analogs), while X-ray crystallography resolves intramolecular hydrogen bonds (e.g., O5’ interaction) stabilizing the 3D structure . Molecular dynamics simulations predict binding affinities to transporters, correlating linkage flexibility with inhibitory potency. Conformational rigidity often enhances target specificity .

Q. How can researchers resolve contradictions in reported inhibitory effects of this compound on glucose transporters?

  • Answer: Discrepancies arise from assay conditions (e.g., pH, temperature) or cell-type variability. Solutions include:

  • Standardizing transport assays using iso-osmotic buffers (e.g., HEPES-KRB, pH 7.4).
  • Validating purity via HPLC-MS to rule out contaminants (e.g., methyl glucoside byproducts).
  • Cross-validating with CRISPR-edited GLUT-knockout cells to confirm on-target effects .

Q. What are the methodological considerations for optimizing regioselective functionalization of this compound’s hydroxyl groups?

  • Answer: Protecting group strategies (e.g., benzyl for C2/C3, acetyl for C6) enable selective oxidation (TEMPO/BAIB for C6→aldehyde) or substitution (SOCl₂ for halogenation). Reaction progress is monitored via TLC (silica gel, 3:1 EtOAc/MeOH) and LC-MS. Yields improve with anhydrous conditions (e.g., DMF, 0°C) and catalytic Ag₂O for glycosylation .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental design in drug delivery research?

  • Answer: Stability assays (HPLC, 25–37°C) reveal degradation at pH <4 (hydrolysis of glycosidic bonds) or >8 (oxidation of hydroxyls). For drug formulations, buffered solutions (pH 6–7) with cryoprotectants (trehalose) are used. Accelerated stability testing (40°C/75% RH) predicts shelf life, critical for nanoparticle encapsulation studies .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-FCSQJVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858056
Record name Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7115-19-7
Record name Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.